2-amino-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of cyclopentanone with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with chloroacetic acid to introduce the acetamide group . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and may require catalysts like Rhodium (III) for specific functionalizations .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound back to its original state.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
2-amino-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action for 2-amino-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other signaling proteins .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)acetamide: Known for its inhibitory effects on PDK1, a kinase involved in cell signaling.
N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-[(3Z)-7,12-dioxo-2,5,7,8,9,10,11,12-octahydro-1’H-spiro[1,8,11-benzoxadiazacyclotetradecine-6,3’-piperidin]-1’-yl]acetamide: Another pyrazole derivative with potential biological activity.
Uniqueness
What sets 2-amino-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide apart is its specific structure, which allows for unique interactions with biological targets. Its cyclopentyl group provides additional steric hindrance, potentially leading to more selective binding to certain enzymes or receptors .
Properties
Molecular Formula |
C10H16N4O |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-amino-N-(2-cyclopentylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C10H16N4O/c11-7-10(15)13-9-5-6-12-14(9)8-3-1-2-4-8/h5-6,8H,1-4,7,11H2,(H,13,15) |
InChI Key |
HADYHOBXEJPTGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.